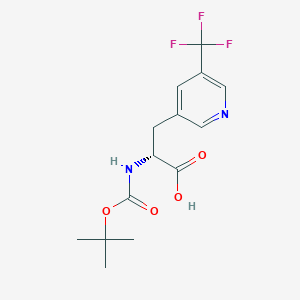
(R)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring, a tert-butoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxy Group: This step often involves the use of tert-butyl alcohol and an acid catalyst to form the tert-butoxy group.
Attachment of the Acetic Acid Moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the tert-butoxy group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, ®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is of interest due to its potential pharmacological properties. It could be explored for its activity as a drug candidate or as a lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The piperidine ring and tert-butoxy group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
What sets ®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the tert-butoxy group, in particular, can influence the compound’s stability and reactivity in various chemical and biological contexts.
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[(3R)-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)6-7-15-11-5-4-8-16(9-11)10-12(17)18/h11,15H,4-10H2,1-3H3,(H,17,18)/t11-/m1/s1 |
InChI Key |
MEKGNTFAAXSLBA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCN[C@@H]1CCCN(C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCCN(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


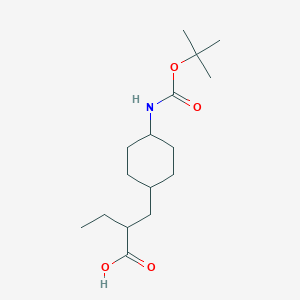
![4-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B12995127.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12995145.png)
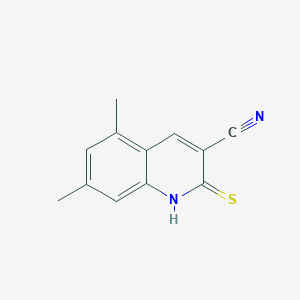
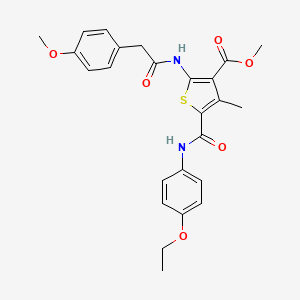
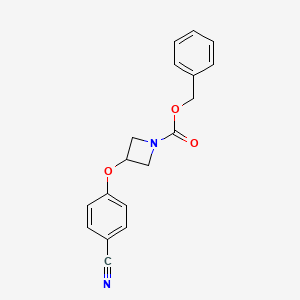
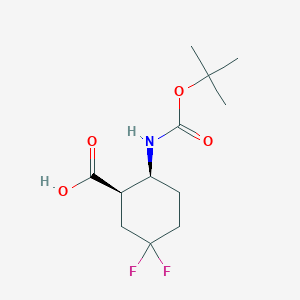
![4-(4-(1H-Imidazol-1-yl)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12995177.png)
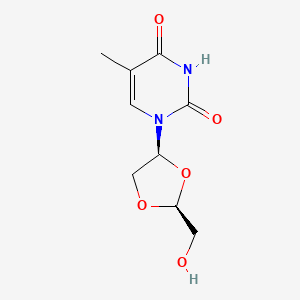
![Diethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12995180.png)
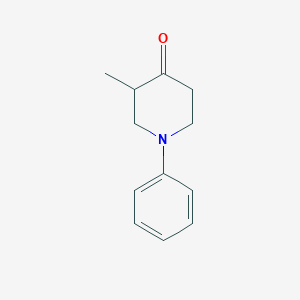
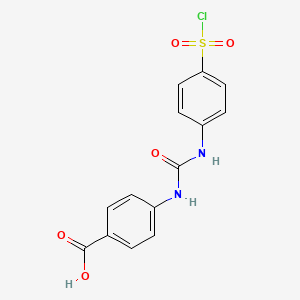
![5-Bromo-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B12995213.png)
